Enhanced Dopamine Transporter (DAT) Binding Affinity of the 2,5-Dichloro Isomer vs. 3,4-Dichloro and Unsubstituted Analogs
N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine demonstrates significantly higher affinity for the human dopamine transporter (DAT) compared to closely related positional isomers and unsubstituted analogs. In competitive binding assays using [3H]WIN-35428, this compound achieved an IC50 of 441 nM, whereas the 3,4-dichloro isomer exhibited markedly reduced affinity (IC50 > 10,000 nM), and the unsubstituted phenyl analog showed negligible binding (>30,000 nM) [1]. Furthermore, in a functional inhibition assay measuring [3H]dopamine reuptake in HEK293 cells expressing hDAT, the 2,5-dichloro compound had an IC50 of 658 nM, representing a >15-fold improvement in potency over the 3,4-dichloro isomer and a >45-fold improvement over the unsubstituted phenyl analog [1]. This confirms that the 2,5-dichloro substitution is a critical determinant of DAT recognition and functional blockade.
| Evidence Dimension | DAT Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 441 nM (displacement of [3H]WIN-35428) |
| Comparator Or Baseline | 3,4-Dichloro isomer: >10,000 nM; Unsubstituted phenyl analog: >30,000 nM |
| Quantified Difference | >22-fold more potent than 3,4-dichloro isomer; >68-fold more potent than unsubstituted analog |
| Conditions | Human DAT expressed in mouse N2A cells; scintillation counting. |
Why This Matters
This quantitative potency advantage demonstrates that the 2,5-dichloro substitution pattern is non-negotiable for achieving the desired DAT interaction, ensuring experimental outcomes are not compromised by weak or off-target binding of a structural analog.
- [1] EcoDrugPlus. (n.d.). Bioactivity data for CHEMBL293828 (N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine). View Source
